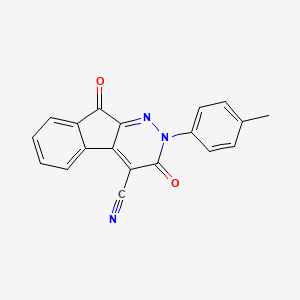![molecular formula C12H20BrN2O2+ B15197491 [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide: is a chemical compound known for its role as a cholinesterase inhibitor. It is commonly used in medical applications to increase the levels of acetylcholine by preventing its breakdown, thereby enhancing cholinergic transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide typically involves the reaction of 3-dimethylaminophenol with dimethylcarbamoyl chloride to form the intermediate 3-(dimethylcarbamoyloxy)phenyl dimethylcarbamate. This intermediate is then quaternized with methyl bromide to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur, especially under strong reducing conditions, affecting the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of azides, cyanides, and other substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives .
Biology: In biological research, it is used to study the effects of cholinesterase inhibition on various physiological processes .
Medicine: Medically, it is employed in the treatment of myasthenia gravis and as a reversal agent for non-depolarizing muscle relaxants used during anesthesia .
Industry: In the industrial sector, it is used in the formulation of pesticides and insecticides due to its cholinesterase inhibitory properties .
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, the levels of acetylcholine increase, leading to enhanced cholinergic transmission. This mechanism is particularly beneficial in conditions where increased acetylcholine levels are desired, such as in the treatment of myasthenia gravis .
Comparison with Similar Compounds
Neostigmine: Another cholinesterase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pyridostigmine: Similar to neostigmine but with a longer duration of action.
Physostigmine: A naturally occurring cholinesterase inhibitor with a different chemical structure but similar biological effects.
Uniqueness: [3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide is unique due to its specific chemical structure, which allows for effective inhibition of acetylcholinesterase with a relatively rapid onset of action. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C12H20BrN2O2+ |
|---|---|
Molecular Weight |
304.20 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide |
InChI |
InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1; |
InChI Key |
LULNWZDBKTWDGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



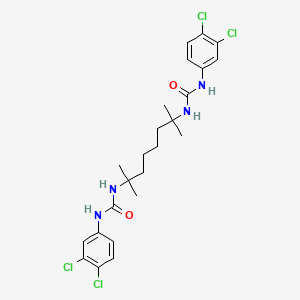
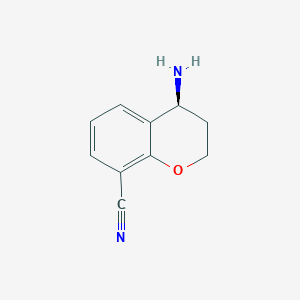
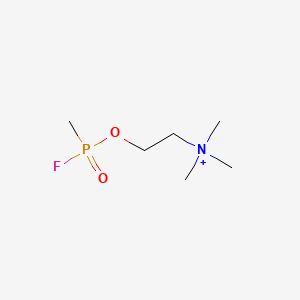
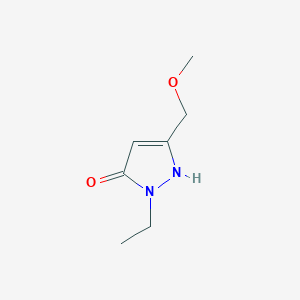
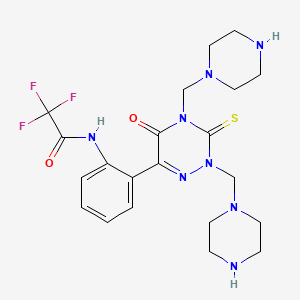
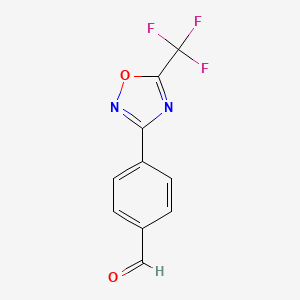
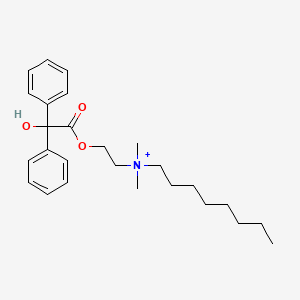
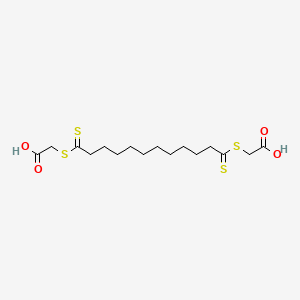
![6-[4-[2-[3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B15197490.png)
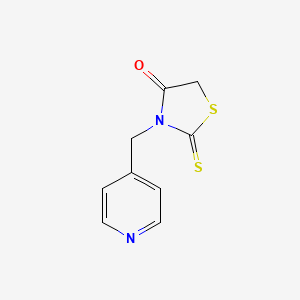
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
